Direct Activity Comparison: Anti-Trypanosomal Potency of 5-Methylfuran-2-carbonyl vs. 3-Methylfuran-2-carbonyl Isomer
In a direct head-to-head study evaluating the growth inhibition of Trypanosoma brucei, the derivative containing the 5-methylfuran-2-carbonyl moiety exhibited an EC50 of 0.20 μg/mL. The isomer containing the 3-methylfuran-2-carbonyl group demonstrated 2-fold higher activity with an EC50 of 0.10 μg/mL [1]. This quantitative difference confirms that the position of the methyl group on the furan ring is not trivial but is a critical determinant of biological activity.
| Evidence Dimension | Anti-trypanosomal activity (growth inhibition) |
|---|---|
| Target Compound Data | EC50 = 0.20 μg/mL |
| Comparator Or Baseline | 3-Methylfuran-2-carbonyl derivative; EC50 = 0.10 μg/mL |
| Quantified Difference | 2-fold difference (Comparator is 2x more active) |
| Conditions | In vitro growth inhibition assay against T. brucei strain BF427 |
Why This Matters
This directly quantifies the impact of the methyl substitution pattern on biological potency, providing a clear, data-driven justification for selecting or excluding this specific compound in antiparasitic research programs.
- [1] PMC. (2015). Table 2: EC50 data for anti-trypanosomal isothiocyanate derivatives. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
